5-((3AS,4S,6aR)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl)pentaneselenoic O-acid
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Overview
Description
5-((3AS,4S,6aR)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl)pentaneselenoic O-acid is a complex organic compound that belongs to the class of thienoimidazolidines This compound is characterized by its unique structure, which includes a thieno[3,4-d]imidazole ring fused with a pentaneselenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3AS,4S,6aR)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl)pentaneselenoic O-acid involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,4-d]imidazole ring and the subsequent attachment of the pentaneselenoic acid moiety. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-((3AS,4S,6aR)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl)pentaneselenoic O-acid undergoes various chemical reactions, including:
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but they generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-((3AS,4S,6aR)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl)pentaneselenoic O-acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-((3AS,4S,6aR)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl)pentaneselenoic O-acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-((3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanal: This compound shares a similar thieno[3,4-d]imidazole ring structure but differs in the attached functional groups.
Coenzyme A, S-[12-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]dodecanoate]: This compound also contains a thieno[3,4-d]imidazole ring but is more complex due to additional functional groups.
Uniqueness
The uniqueness of 5-((3AS,4S,6aR)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl)pentaneselenoic O-acid lies in its specific combination of the thieno[3,4-d]imidazole ring and the pentaneselenoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications .
Properties
Molecular Formula |
C10H15N2O2SSe |
---|---|
Molecular Weight |
306.28 g/mol |
InChI |
InChI=1S/C10H15N2O2SSe/c13-8(16)4-2-1-3-7-9-6(5-15-7)11-10(14)12-9/h6-7,9H,1-5H2,(H2,11,12,14)/t6-,7-,9-/m0/s1 |
InChI Key |
WSXDZWADTWCIAQ-ZKWXMUAHSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)[Se])NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)[Se])NC(=O)N2 |
Origin of Product |
United States |
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